4-methoxy-1H-indazole-7-carboxylic acid
Description
Overview of Indazole Heterocycles in Academic Research
Indazole, also known as benzpyrazole, is a nitrogen-containing heterocyclic compound that has garnered substantial attention for its versatile biological activities and applications in materials science. nih.govresearchgate.net As pharmacologically important scaffolds, indazole derivatives are pivotal in drug discovery and development, featuring in numerous commercially available drugs and clinical candidates. nih.govaustinpublishinggroup.com Their broad spectrum of activities includes anti-inflammatory, antitumor, anti-HIV, and kinase inhibition properties. nih.govnih.gov
The indazole scaffold consists of a bicyclic aromatic system where a benzene (B151609) ring is fused to a pyrazole (B372694) ring. austinpublishinggroup.com This 10-π electron aromatic system exhibits annular tautomerism, primarily existing in two forms: 1H-indazole and 2H-indazole. beilstein-journals.org The position of the hydrogen atom on one of the two nitrogen atoms defines the tautomeric form. Theoretical and experimental studies have shown that the 1H-indazole tautomer is generally more thermodynamically stable than the 2H-indazole form, making it the predominant tautomer in most conditions. nih.govaustinpublishinggroup.combeilstein-journals.org This structural characteristic is fundamental to the reactivity and interaction of indazoles with biological targets. beilstein-journals.org
The versatility of the indazole nucleus allows for substitution at various positions, leading to a vast library of derivatives with diverse pharmacological profiles. nih.govnih.gov These substitutions are crucial for modulating the molecule's biological activity, selectivity, and pharmacokinetic properties. For instance, different substitution patterns on the indazole ring have led to the development of potent inhibitors for various protein kinases, which are key targets in cancer therapy. nih.govnih.gov Compounds like Axitinib and Pazopanib are examples of indazole-based kinase inhibitors approved for cancer treatment. nih.gov The ability to functionalize the indazole core at multiple sites makes it a privileged scaffold in medicinal chemistry, enabling the fine-tuning of molecular properties to achieve desired therapeutic effects. nih.govaustinpublishinggroup.comnih.gov
Contextualization of 4-Methoxy-1H-indazole-7-carboxylic Acid within Substituted Indazoles
Within the large family of substituted indazoles, this compound represents a specific combination of functional groups on the core scaffold. The strategic placement of a methoxy (B1213986) group at the 4-position and a carboxylic acid at the 7-position dictates its unique chemical properties and potential biological applications.
The methoxy (-OCH₃) group and the carboxylic acid (-COOH) group are important functional moieties in medicinal chemistry that can significantly influence a molecule's behavior.
The methoxy group is an electron-donating group that can affect the electronic properties of the aromatic ring system. rsc.org In the context of indazole derivatives, methoxy substitutions have been shown to be important for potency in certain biological targets. nih.govacs.org For example, studies on indazole-based inhibitors of Glycogen (B147801) Synthase Kinase-3 (GSK-3) revealed that methoxy derivatives exhibited higher potency compared to those with a methyl group at the same position. nih.gov However, the effect of methoxy substitution can be complex, sometimes leading to reduced hole mobility in materials science applications due to increased molecular polarity. rsc.org
The carboxylic acid group is a versatile functional group that can act as a hydrogen bond donor and acceptor, contributing to a molecule's solubility and its ability to interact with biological targets like enzyme active sites. evitachem.com It can be esterified to create prodrugs or used as a synthetic handle for further molecular elaboration. acs.orgevitachem.com In many drug candidates, a carboxylic acid or its bioisostere is a key feature for binding to a receptor or enzyme.
A review of the scientific literature indicates that while the indazole scaffold is extensively studied, the specific isomer this compound is not widely reported. Public chemical databases contain basic information about its structure and predicted properties, and it is mentioned in patent literature, suggesting its potential as an intermediate or scaffold in drug discovery. uni.lunih.gov However, detailed studies on its synthesis, characterization, and biological activity are sparse.
This lack of specific research presents a clear gap and a significant opportunity. Given the established importance of the indazole core and the influential role of methoxy and carboxylic acid functional groups in medicinal chemistry, this compound is a promising candidate for further investigation. nih.govnih.govacs.org Research opportunities include:
Developing efficient and regioselective synthetic routes to access this specific isomer.
Exploring its potential as an inhibitor for various therapeutic targets, such as protein kinases or other enzymes where indazoles have shown activity.
Utilizing it as a building block for creating more complex molecules and chemical libraries for high-throughput screening.
The exploration of this understudied derivative could lead to the discovery of novel chemical probes or drug candidates, further expanding the already rich chemical space of indazole-based compounds.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H8N2O3 | uni.lu |
| Molecular Weight | 192.17 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| SMILES | COC1=C2C=NNC2=C(C=C1)C(=O)O | uni.lu |
| InChIKey | XVCVUMKELZWLLK-UHFFFAOYSA-N | uni.lu |
Structure
3D Structure
Properties
CAS No. |
1781473-69-5 |
|---|---|
Molecular Formula |
C9H8N2O3 |
Molecular Weight |
192.17 g/mol |
IUPAC Name |
4-methoxy-1H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C9H8N2O3/c1-14-7-3-2-5(9(12)13)8-6(7)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) |
InChI Key |
XVCVUMKELZWLLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=NNC2=C(C=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 4 Methoxy 1h Indazole 7 Carboxylic Acid and Its Analogs
Strategic Approaches to Indazole Ring System Construction
The synthesis of the indazole core is a fundamental step in the preparation of 4-methoxy-1H-indazole-7-carboxylic acid and its analogs. Various cyclization reactions have been developed to construct this bicyclic scaffold. rsc.orgumn.eduorganic-chemistry.org
Cyclization Reactions for Indazole Scaffold Assembly
The formation of the indazole ring system can be achieved through several strategic bond-forming reactions. organic-chemistry.org Classical and modern synthetic methods have been adapted to accommodate various substituents on the benzene (B151609) ring.
One common approach involves the intramolecular cyclization of appropriately substituted phenylhydrazones. rsc.org For instance, the Fischer indole (B1671886) synthesis, when applied to certain substrates, can unexpectedly yield indazole compounds. umn.edu Another method utilizes the cyclization of 2-nitrobenzylamines mediated by reagents like tin(II) chloride. thieme-connect.com
More contemporary methods include electrochemical radical Csp2–H/N–H cyclization of arylhydrazones, offering an efficient and sustainable route to 1H-indazoles. rsc.org Additionally, [3+2] cycloaddition reactions between diazo compounds and arynes provide a direct and efficient pathway to substituted indazoles under mild conditions. organic-chemistry.org The choice of cyclization strategy often depends on the availability of starting materials and the desired substitution pattern on the final indazole ring.
Formation of the Carboxylic Acid Moiety at Position 7
The introduction of a carboxylic acid group at the 7-position of the indazole ring is a critical step in the synthesis of the target molecule. innospk.com This functional group enhances the molecule's reactivity, making it a valuable building block for further chemical modifications, such as coupling reactions. chemimpex.com
A common strategy involves the synthesis of a precursor molecule that already contains a group that can be converted to a carboxylic acid. For example, starting with methyl-2-amino-3-methylbenzoate, a series of reactions including diazotization and cyclization can lead to the formation of methyl 1H-indazole-7-carboxylate. chemicalbook.com This ester can then be hydrolyzed to the corresponding carboxylic acid. chemicalbook.comnih.gov
The synthesis of 1H-indazole-7-carboxylic acid itself has been reported from methyl-2-amino-3-methylbenzoate. The process involves refluxing with acetic anhydride (B1165640) and isoamyl nitrite (B80452) in the presence of potassium acetate, followed by hydrolysis of the resulting ester with lithium hydroxide. chemicalbook.com
Introduction of the Methoxy (B1213986) Group at Position 4
The methoxy group at the 4-position of the indazole ring plays a significant role in modulating the electronic properties and biological activity of the final compound. acs.org The introduction of this group can be achieved by starting with a precursor that already contains a methoxy substituent at the desired position on the benzene ring.
For instance, in the synthesis of related indazole analogs, a common starting material is a substituted 2-fluorobenzonitrile. acs.org To synthesize this compound, a plausible precursor would be a 2-fluoro- or 2-halobenzonitrile with a methoxy group at the 3-position and a cyano or carboxylate group at the 6-position of the benzene ring. Reaction of such a precursor with hydrazine (B178648) would lead to the formation of the indazole ring with the methoxy group at the 4-position.
Specific Synthetic Pathways to this compound
The synthesis of this compound is typically achieved through a multi-step process, requiring careful control of reaction conditions to ensure good yields.
Multi-step Synthesis from Precursors
A general synthetic route to substituted indazoles often begins with a commercially available substituted aniline (B41778) or benzoic acid. researchgate.net For this compound, a hypothetical multi-step synthesis could start from a precursor like 3-methoxy-2,6-dinitrotoluene. This starting material would undergo a series of transformations including reduction of one nitro group, diazotization, and cyclization to form the indazole ring. Subsequent oxidation of the methyl group at the 7-position would yield the desired carboxylic acid.
While a specific, detailed synthesis of this compound is not extensively documented in the provided search results, the synthesis of its analogs provides a clear framework. For example, the synthesis of 1-(tert-butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic acid from 2,3-difluorobenzoic acid involves bromination, amidation, Grignard reaction, cyclization, amine protection, Suzuki coupling, and oxidation. researchgate.net A similar strategic sequence could be envisioned for the target molecule.
Yield Optimization and Reaction Conditions
Optimizing the yield and reaction conditions is crucial for the efficient synthesis of this compound. The choice of solvent, temperature, and catalyst can significantly impact the outcome of each synthetic step. researchgate.net
In the cyclization step to form the indazole ring, the use of different bases and solvents can influence the regioselectivity of the reaction. For example, in the alkylation of indazoles, the ratio of N-1 to N-2 isomers can be controlled by the choice of reaction conditions. nih.gov
Derivatization Strategies for this compound
Once the this compound core is synthesized, it can be further modified to create a library of analogs. These modifications typically target the carboxylic acid group, the nitrogen atoms of the pyrazole (B372694) ring, or the benzene portion of the indazole structure.
The carboxylic acid group at the 7-position of the indazole ring is a versatile handle for chemical modification. Standard organic reactions can be employed to convert the carboxylic acid into a variety of other functional groups, most commonly esters and amides.
Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol under acidic conditions or by using a coupling agent. For example, the methyl ester of 1H-indazole-7-carboxylic acid is a known compound that can be synthesized from the carboxylic acid. chemicalbook.comsigmaaldrich.com This reaction is generally applicable and allows for the introduction of various alkyl or aryl groups, which can modulate the compound's physicochemical properties.
Amidation: Similarly, the carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a peptide coupling reagent. This strategy is widely used in medicinal chemistry to introduce diverse substituents and to form linkages with other molecules.
Below is a table summarizing these functionalization strategies:
| Functional Group | Reaction | Reagents | Product |
| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |
| Carboxylic Acid | Amidation | Amine, Coupling Agent | Amide |
The indazole ring contains two nitrogen atoms, N1 and N2, which can be substituted, typically via alkylation or arylation reactions. The regioselectivity of these reactions is a key consideration, as the position of the substituent can significantly impact the biological activity of the molecule. nih.gov The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govmdpi.com
N-Alkylation: The alkylation of the indazole nitrogen can lead to a mixture of N1 and N2 isomers. The ratio of these isomers is influenced by the nature of the alkylating agent, the base used, and the substituents on the indazole ring. nih.govbeilstein-journals.org For instance, using sodium hydride in tetrahydrofuran (B95107) with an alkyl bromide has shown promise for selective N1 alkylation. nih.gov Conversely, specific conditions can be developed to favor the formation of the N2-alkylated product. organic-chemistry.org
N-Arylation: The introduction of an aryl group onto the indazole nitrogen is another common modification. This is often achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov Copper- and palladium-based catalysts are frequently employed for this transformation. nih.govorganic-chemistry.org The choice of catalyst and reaction conditions can influence the regioselectivity of the arylation, although mixtures of N1 and N2 products are common. acs.org However, in some cases, high N1 selectivity can be achieved, particularly when there is significant steric hindrance at the C3 position. acs.org
The following table outlines the key aspects of N-substitution on the indazole ring:
| Modification | Position(s) | Common Methods | Key Considerations |
| Alkylation | N1 and N2 | Reaction with alkyl halides | Regioselectivity depends on reagents and substrate |
| Arylation | N1 and N2 | Transition metal-catalyzed cross-coupling | Catalyst choice and steric factors influence regioselectivity |
The properties of this compound can be fine-tuned by altering the substituents on the benzene portion of the molecule. This allows for the exploration of structure-activity relationships (SAR) by introducing a wide range of functional groups at various positions. mdpi.comnih.gov
Synthetic strategies often involve starting with an already substituted aniline or other benzene derivative and then constructing the indazole ring. This approach allows for the incorporation of diverse substituents such as halogens (chloro, bromo, fluoro), nitro groups, and additional alkyl or alkoxy groups. nih.govresearchgate.netuni.lubldpharm.coma2bchem.com For example, the synthesis of various 6-substituted indazoles has been reported, highlighting the ability to introduce functionality at specific positions on the benzene ring. nih.gov The electronic nature of these substituents can also influence subsequent reactions; for example, electron-donating groups on the phenyl ring can impact the efficiency of N-arylation reactions. nih.gov
The table below lists some examples of substituent variations found in indazole analogs:
| Position of Substitution | Example Substituent | Reference Compound(s) |
| 4 | Chloro, Fluoro | 4-Chloro-1H-indazole-7-carboxylic acid, 4-Fluoro-1H-indazole-5-carboxylic acid a2bchem.combldpharm.com |
| 5 | Nitro | 1-Aryl-5-nitro-1H-indazoles nih.govmdpi.com |
| 6 | Chloro, Methyl | 6-Chloro-3-methyl-1H-indazole researchgate.net |
| 7 | Bromo | 7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid uni.lu |
Advanced Synthetic Techniques and Catalysis in Indazole Chemistry
Modern organic synthesis has provided a powerful toolkit for the construction of the indazole core, with catalysis playing a central role. benthamdirect.com These advanced methods often offer improved efficiency, selectivity, and functional group tolerance compared to classical approaches.
Transition Metal Catalysis: A variety of transition metals, including palladium, copper, rhodium, and cobalt, are used to catalyze the formation of the indazole ring. nih.govorganic-chemistry.orgnih.govnih.gov
Palladium and Copper: These catalysts are widely used in cross-coupling reactions to form C-N and N-N bonds, which are crucial steps in many indazole syntheses. nih.govorganic-chemistry.org For example, copper-catalyzed intramolecular N-arylation of arylhydrazones is a known method for preparing 1H-indazoles. nih.gov
Rhodium and Cobalt: More recently, rhodium(III) and cobalt(III) catalysts have been employed in C-H bond functionalization and activation cascades to construct the indazole skeleton. nih.govnih.gov These methods allow for the direct addition of C-H bonds across other functional groups, leading to a convergent and efficient synthesis of highly substituted indazoles. nih.govnih.gov
Other Advanced Techniques:
Photoredox Catalysis: This technique uses light to initiate catalytic cycles, enabling transformations that can be difficult to achieve with traditional thermal methods. It has been applied to the synthesis of alkylated indazoles. organic-chemistry.org
Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for certain reactions. For instance, the selective N1-acylation of indazoles can be achieved through an electrochemical reduction followed by reaction with an acid anhydride. organic-chemistry.org
These advanced synthetic strategies are summarized in the table below:
| Technique | Catalyst/Mediator | Application in Indazole Synthesis |
| Transition Metal Catalysis | Palladium, Copper, Rhodium, Cobalt | C-N and N-N bond formation, C-H activation nih.govnih.govorganic-chemistry.orgnih.govnih.gov |
| Photoredox Catalysis | Light-absorbing catalyst | Alkylation of indazoles organic-chemistry.org |
| Electrochemical Synthesis | Electric current | Selective N-acylation organic-chemistry.org |
Preclinical Biological and Pharmacological Investigations
In Vitro Biological Activities and Potential Targets
In the laboratory setting, the biological activity of 4-methoxy-1H-indazole-7-carboxylic acid is believed to be related to its interaction with cellular components like enzymes and receptors. evitachem.com The methoxy (B1213986) and carboxylic acid groups on the molecule may improve its ability to bind with biological molecules through hydrogen bonding and hydrophobic interactions. evitachem.com
The study of how indazole derivatives inhibit enzymes is a key area of biochemical research, offering insights into metabolic pathways and potential new therapies for diseases. chemimpex.com
Indazole-based compounds have been identified as a pharmacophore for the inhibition of fibroblast growth factor receptor (FGFR) kinases, which are known targets in cancer therapy. nih.gov Research using structure-based drug design has led to the development of indazole-containing fragments that inhibit FGFR1-3 with potencies in the micromolar range (0.8-90 μM) and show good ligand efficiencies (0.30-0.48). nih.gov Some of these compounds have demonstrated moderate selectivity for individual FGFRs, suggesting that further refinement could lead to more potent and selective FGFR inhibitors. nih.gov The indazole nucleus is also a scaffold for developing kinase inhibitors, with amino-indazoles being synthesized for this purpose. evitachem.com
A series of 7-substituted indazoles have been synthesized and assessed as inhibitors of nitric oxide synthases (NOS). nih.gov For instance, 1H-indazole-7-carbonitrile has shown potency comparable to 7-nitro-1H-indazole, with a preference for constitutive NOS over inducible NOS. nih.gov In contrast, 1H-indazole-7-carboxamide was found to be slightly less potent but exhibited a surprising selectivity for neuronal NOS (nNOS). nih.gov The inhibition of nitric oxide formation by 1H-indazole-7-carbonitrile appears to be competitive with both the substrate and the cofactor (6R)-5,6,7,8-tetrahydro-l-biopterin (H4B). nih.gov This compound also strongly inhibits the NADPH oxidase activity of nNOS. nih.gov 1H-indazole-7-carboxylic acid itself is known as an inhibitor of nitric oxide synthases. chemicalbook.com
Indazole derivatives have been investigated for their effects on other enzyme systems as well. For example, 7-Bromo-6-methoxy-1H-indazole-3-carboxylic acid methyl ester has been explored in the development of inhibitors for human neutrophil elastase (HNE), an enzyme involved in inflammatory conditions. Additionally, 1H-Indazole-3-carboxylic acid has been reported to inhibit protein synthesis by binding to the ribosome. biosynth.com
Indazole derivatives are known to interact with various receptors, which is a key aspect of their pharmacological profile. evitachem.com
The serotonin (B10506) (5-HT) system is a major area of interest for indazole-based compounds. The 5-HT7 receptor, in particular, has been a focus of intensive research due to its presence in important brain regions. nih.gov Indazole derivatives have been investigated as ligands for various serotonin receptors. For example, some multi-target-directed ligands have been designed to interact with both serotonin receptors and the serotonin transporter (SERT). nih.gov The combination of SERT inhibition with modulation of 5-HT1A autoreceptors is a strategy aimed at developing faster-acting antidepressants. nih.gov
Receptor Binding and Modulation
Ligand Activity at Other Biological Receptors
No studies have been identified that investigate the binding affinity or functional activity of this compound at various biological receptors.
Cellular Pathway Interactions (e.g., Signal Transduction Pathways)
There is no available research on the interactions of this compound with any cellular signal transduction pathways.
Antiproliferative Activity in Cell Lines (preclinical)
No preclinical studies have been published that assess the antiproliferative or cytotoxic effects of this compound in any cancer cell lines. While research exists on the antiproliferative activity of other indazole derivatives, this information is not applicable to the specific compound . nih.gov
Pharmacokinetics and Pharmacodynamics in Preclinical Models (non-human)
Absorption and Distribution Studies
There are no available preclinical data on the absorption and distribution of this compound in animal models.
Metabolic Transformations and Metabolite Identification
No studies have been conducted to identify the metabolic pathways or resulting metabolites of this compound in any preclinical system.
Excretion Pathways
The routes of excretion for this compound have not been investigated in any preclinical models.
Mechanism of Action Elucidation at the Molecular and Cellular Level
Comprehensive searches of scholarly databases and scientific repositories have not yielded any studies that elucidate the mechanism of action of this compound at either the molecular or cellular level.
Molecular Docking and Binding Site Analysis
There are no published studies that have performed molecular docking simulations or binding site analyses for this compound. Consequently, information regarding its potential protein targets, binding affinity, and specific molecular interactions is not available.
Effects on Cellular Processes
Similarly, the scientific literature lacks any reports on the effects of this compound on cellular processes. Investigations into its impact on cell growth, proliferation, protein secretion, signal transduction pathways, or other cellular functions have not been documented.
Structure Activity Relationship Sar Studies
Influence of the Carboxylic Acid Group at Position 7
Modification of the carboxylic acid group into various derivatives, such as esters and amides, has been shown to significantly modulate the biological activity of indazole-based compounds. Research on related indazole structures indicates that such derivatization can lead to enhanced potency. For instance, in a series of 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides, the conversion of a methyl group to N-alkylcarboxylic acids resulted in a notable increase in inhibitory activity against glycogen (B147801) synthase kinase-3 (GSK-3). nih.gov Specifically, carboxylic acid derivatives within this series demonstrated remarkable potency. nih.gov
The conversion of the carboxylic acid to an ester, such as a methyl ester, is a common strategy in drug design. For example, 1H-indazole-7-carboxylic acid methyl ester is a related derivative used in research. sigmaaldrich.com This suggests that while the free carboxylic acid is important, its esters can also serve as valuable compounds or prodrugs. The following table illustrates the impact of such modifications in a related series of indazole derivatives.
Table 1: Impact of Carboxylic Acid Derivatization on GSK-3 Inhibitory Activity in a Related Indazole Series
| Compound ID (Reference Series) | Modification | IC50 (μM) |
|---|---|---|
| 51a | Piperidine-Methyl | 1.20 |
| 51b | N-Alkylcarboxylic acid | 0.67 |
| 51c | N-Alkylcarboxylic acid | 0.69 |
| 51d | N-Alkylcarboxylic acid | 0.23 |
| 51g | Carboxylic acid derivative | 0.07 |
| 51h | Carboxylic acid derivative | 0.05 |
Data sourced from a study on 5-substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide derivatives. nih.gov
The carboxylic acid group is a key player in forming specific interactions with biological targets, such as enzymes. It can act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically deprotonated to a carboxylate anion, enabling strong electrostatic or ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's binding site.
In studies of similar indazole derivatives targeting kinases, the carboxylic acid moiety has been observed to form crucial hydrogen bonds. For example, in the molecular docking analysis of an indazole derivative, the carboxylic acid group formed hydrogen bonds with threonine and arginine residues in the active site of Aurora A kinase. nih.gov These interactions are often essential for anchoring the ligand in the correct orientation for potent inhibition. Similarly, in studies of arylsulphonyl indazole derivatives as VEGFR2 kinase inhibitors, hydrogen bonding is a key stabilizing interaction within the kinase cavity. nih.gov The ability of the carboxylic acid to engage in these polar interactions is a major contributor to the binding affinity and specificity of the compound.
Significance of the Methoxy (B1213986) Substituent at Position 4
The methoxy (-OCH3) group at the 4-position of the indazole ring also plays a significant role in modulating the compound's properties and activity through both electronic and steric effects.
Sterically, the methoxy group occupies a specific volume of space, which can either be beneficial for activity by promoting a favorable binding conformation or detrimental due to steric hindrance with the target protein. nih.gov In some indazole-based kinase inhibitors, the presence of a methoxy group has been shown to offer steric hindrance in the back pocket of the kinase, leading to lower activity. nih.gov However, in other cases, the presence of a methoxy derivative has led to increased potency compared to alkyl or halogenated analogs. nih.gov
The position of the methoxy group on the indazole ring is crucial for its effect on biological activity. Moving the methoxy group to a different position can dramatically alter the molecule's interaction with its target. For example, in a study of indazole derivatives as FGFR inhibitors, 4-methoxyphenyl (B3050149) derivatives exhibited poor activity, whereas other substitutions led to potent compounds. nih.gov This highlights that the specific location of the methoxy group is critical.
Studies on other aromatic systems have also demonstrated the profound impact of methoxy group positioning. For instance, in a series of chalcone (B49325) derivatives, a methoxy group at the para-position resulted in significantly different properties compared to ortho- or meta-positions. nih.gov This principle applies to the indazole scaffold as well, where the placement of the methoxy group at position 4 in 4-methoxy-1H-indazole-7-carboxylic acid is expected to confer distinct properties compared to, for example, a 5-methoxy or 6-methoxy analogue.
Table 2: Hypothetical Activity Implications of Methoxy Positional Isomerism based on General SAR Principles
| Compound | Potential SAR Implication |
|---|---|
| 4-methoxy-1H-indazole | Specific interaction or steric fit in the 4-position pocket of a target. |
| 5-methoxy-1H-indazole | Altered electronics and sterics, potentially leading to different target affinity or selectivity. |
| 6-methoxy-1H-indazole | Different vector for hydrogen bond acceptance and steric bulk compared to the 4- and 5-positions. |
| 7-methoxy-1H-indazole | The methoxy group is adjacent to the pyrazole (B372694) ring, which could significantly influence the electronics of the heterocyclic system. |
Modifications to the Indazole Core and their SAR Implications
The bicyclic indazole core serves as a rigid scaffold that positions the key interacting functional groups—the carboxylic acid and the methoxy group—in a specific three-dimensional orientation. Modifications to this core structure can have profound effects on the compound's activity. The indazole ring is considered a "privileged scaffold" in medicinal chemistry due to its ability to mimic the structure of purines, allowing it to interact with a wide range of biological targets, particularly kinases. nih.govresearchgate.net
Alterations to the indazole core itself, such as the introduction of further substituents or the replacement of carbon atoms with heteroatoms, would fundamentally change the SAR. For example, the introduction of a halogen, like chlorine at the 4-position instead of a methoxy group, would alter the electronic properties from electron-donating to electron-withdrawing and change the steric profile. a2bchem.com Similarly, modifications at other positions on the indazole ring, such as the introduction of various substituents at the 3, 5, or 6 positions, have been extensively explored in other indazole series to optimize potency and selectivity. nih.govresearchgate.net The stability of the 1H-indazole tautomer over the 2H-form is also a key feature, as it dictates the geometry and hydrogen bonding capacity of the N-H group in the pyrazole ring, which is often crucial for hinge-binding in kinases. nih.gov
Substitutions on the Benzene (B151609) Ring
The benzene portion of the indazole ring offers multiple positions for substitution, and modifications at these sites can drastically alter the pharmacological profile of the resulting compounds. Research on various indazole derivatives highlights the importance of the substitution pattern on the benzene ring for biological activity.
For instance, in a series of 4,6-disubstituted-1H-indazole-4-amine derivatives designed as inhibitors of tryptophan-2,3-dioxygenase (TDO) and indoleamine-2,3-dioxygenase 1 (IDO1), the substituents at the C-4 and C-6 positions of the indazole scaffold were found to be crucial for inhibitory activity. nih.gov Specifically, a nitro-aryl group at the C-4 position was shown to be beneficial for TDO inhibition and direct tumoricidal effects, while substituents at the C-6 position significantly affected the activity and selectivity for IDO1/TDO. nih.gov
In another study focusing on indazole arylsulfonamides as CCR4 antagonists, it was observed that methoxy- or hydroxyl-containing groups were among the more potent C4 substituents. uni.lu This suggests that the methoxy group at the C-4 position of this compound could be a favorable feature for certain biological targets. The same study noted that only small groups were tolerated at the C5, C6, or C7 positions, with C6 analogues being preferred. uni.lu This finding may have implications for the 7-carboxylic acid group of the title compound.
Furthermore, the regioselective functionalization of the C7 position of 4-substituted 1H-indazoles has been explored. A study demonstrated the successful C7 arylation of 4-sulfonamido-1H-indazoles via a Suzuki-Miyaura coupling reaction, providing a pathway to a new series of potentially bioactive compounds. nih.gov This highlights the chemical feasibility of modifying the indazole core at the C7 position, which is occupied by a carboxylic acid group in the compound of interest.
The following table summarizes the impact of benzene ring substitutions on the activity of various indazole derivatives, providing a basis for predicting the effects of modifications to the this compound scaffold.
| Indazole Series | Position of Substitution | Substituent | Effect on Biological Activity | Reference |
| 4,6-Disubstituted-1H-Indazole-4-Amines | C4 | Nitro-aryl | Beneficial for TDO inhibition and tumoricidal effect | nih.gov |
| 4,6-Disubstituted-1H-Indazole-4-Amines | C6 | Various | Significantly affected IDO1/TDO activity and selectivity | nih.gov |
| Indazole Arylsulfonamides | C4 | Methoxy or Hydroxyl | Potent CCR4 antagonism | uni.lu |
| Indazole Arylsulfonamides | C5, C6, C7 | Large groups | Not well tolerated | uni.lu |
| 4-Sulfonamido-1H-Indazoles | C7 | Aryl | Accessible via Suzuki-Miyaura coupling for novel derivatives | nih.gov |
N-Substitution Patterns (N1 vs. N2)
The indazole ring possesses two nitrogen atoms, N1 and N2, which can be substituted, leading to two different regioisomers. The position of this substitution can have a profound impact on the biological activity and physicochemical properties of the molecule. The regioselectivity of N-alkylation is a well-studied aspect of indazole chemistry and is influenced by both steric and electronic effects of the substituents on the indazole ring, as well as the reaction conditions. nih.govbeilstein-journals.org
Generally, the 1H-indazole tautomer is considered to be thermodynamically more stable than the 2H-tautomer. nih.gov Consequently, N1-substituted isomers are often the thermodynamically favored products. nih.gov However, the kinetic product can be the N2-substituted isomer depending on the alkylating agent and reaction conditions.
A study on the regioselective N-alkylation of the 1H-indazole scaffold revealed that the presence of electron-withdrawing groups at the C7 position, such as a nitro (NO2) or a methyl carboxylate (CO2Me) group, conferred excellent N2 regioselectivity (≥ 96%). nih.gov This is a critical finding in the context of this compound, as the carboxylic acid at C7 is also an electron-withdrawing group. This suggests that alkylation of this compound would likely favor the N2 position.
Conversely, the same study showed that for indazoles with substituents at the C3 position, such as carboxymethyl, tert-butyl, acetyl (COMe), and carboxamide, a high degree of N1 regioselectivity (>99%) was observed when using sodium hydride in tetrahydrofuran (B95107). nih.gov
The biological significance of the N-substitution pattern is exemplified in various clinically used drugs. For instance, Niraparib, an anti-cancer agent, is an N1-substituted indazole. nih.gov The choice between N1 and N2 substitution is a key consideration in the design of new indazole-based therapeutic agents.
The table below outlines the influence of substituent position on the regioselectivity of N-alkylation in indazole derivatives.
| Substituent Position | Substituent Type | Major Isomer Formed | Reference |
| C7 | Electron-withdrawing (e.g., NO2, CO2Me) | N2 | nih.gov |
| C3 | Various (e.g., carboxymethyl, tert-butyl, COMe, carboxamide) | N1 | nih.gov |
Pharmacophore Modeling for this compound Derivatives
The indazole ring system itself is often considered a key pharmacophore due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. mdpi.com The nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while the N-H group in an unsubstituted indazole can act as a hydrogen bond donor.
Furthermore, the 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment in kinase inhibitors, where it forms crucial hydrogen bonds with the protein backbone. mdpi.com This highlights the importance of the indazole core in mediating protein-ligand interactions.
For this compound, a hypothetical pharmacophore model would likely include:
A hydrogen bond donor (the N-H of the indazole ring).
A hydrogen bond acceptor (the nitrogen atoms of the indazole ring and the oxygen atoms of the methoxy and carboxylic acid groups).
An aromatic feature (the benzene ring).
A potential negatively ionizable feature (the carboxylic acid group).
The spatial arrangement of these features would be critical for defining the biological activity of any derivative of this compound. Further computational and experimental studies would be necessary to develop and validate a precise pharmacophore model for this specific class of molecules.
Computational Chemistry and Theoretical Investigations
Molecular Modeling and Simulations
Molecular modeling and simulations offer a window into the dynamic nature of 4-methoxy-1H-indazole-7-carboxylic acid and its interactions with biological targets.
Computational docking studies are frequently employed to predict how this compound and its derivatives might bind to the active sites of protein targets. For instance, derivatives of this scaffold have been investigated as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). Docking simulations can predict the binding mode, identify key interacting amino acid residues, and estimate the binding affinity. These predictions are instrumental in guiding the rational design of more potent and selective inhibitors.
Molecular dynamics (MD) simulations provide a dynamic view of the behavior of this compound and its complexes with biological macromolecules over time. These simulations can assess the stability of predicted ligand-protein binding modes obtained from docking studies. MD can reveal how the ligand and protein adapt to each other, the role of solvent molecules, and the energetic contributions of various interactions, offering a more realistic and detailed picture of the binding event.
Quantum Chemical Calculations
Quantum chemical calculations delve into the electronic properties of this compound, providing a fundamental understanding of its reactivity and spectroscopic characteristics.
Analysis of the electronic structure of this compound using methods like Density Functional Theory (DFT) can elucidate the distribution of electrons within the molecule. This includes mapping the electron density, identifying the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and calculating the electrostatic potential. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. The calculated charge distribution highlights the electron-rich and electron-deficient regions, which are key to understanding its intermolecular interactions.
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are cornerstone techniques in modern drug discovery, allowing for the rapid assessment of large chemical libraries against biological targets. These methods are particularly relevant for indazole derivatives, which are known to possess a wide range of biological activities. nih.gov The process involves using computational models to predict the binding affinity and interaction mode of a ligand, such as this compound, with a specific protein or receptor.
The general workflow for such an investigation begins with the identification of a biological target. For example, in studies on other indazoles, the renal cancer receptor (PDB: 6FEW) has been used as a target to assess the potential of new compounds. nih.gov The process then involves several key computational steps:
Library Preparation: A library of compounds is prepared for screening. This could include a diverse set of indazole derivatives or a focused library designed around the this compound scaffold.
Molecular Docking: Using software like AutoDock, the compounds in the library are "docked" into the active site of the target protein. nih.gov This simulation predicts the preferred orientation of the ligand and calculates a binding energy, which serves as an estimate of binding affinity.
Hit Identification and Refinement: Compounds with the most favorable binding energies (the "hits") are selected for further analysis. This can involve more rigorous computational methods, such as molecular dynamics simulations, to assess the stability of the ligand-protein complex over time. biorxiv.org For instance, research on potential inhibitors for New Delhi metallo-beta-lactamase-1 (NDM-1) involved screening thousands of compounds to identify a promising candidate, which was then subjected to molecular dynamics simulations to confirm its stable interaction with the target. biorxiv.org
Pharmacophore Modeling: The structural features of the most promising hits are analyzed to create a pharmacophore model—an abstract representation of the essential molecular features necessary for biological activity. This model can then be used to design new, more potent ligands.
While specific virtual screening studies featuring this compound as a lead compound are not widely documented in peer-reviewed literature, its structure contains key functional groups—a carboxylic acid and a methoxy (B1213986) group on an indazole core—that make it a candidate for such investigations. evitachem.com
Table 2: Conceptual Workflow for In Silico Screening
| Step | Description | Example Methodology/Tool | Reference |
|---|---|---|---|
| 1. Target Selection | Identify a biologically relevant protein or receptor. | Based on disease pathology (e.g., kinases, proteases). | nih.govias.ac.in |
| 2. Ligand Preparation | Create a 3D model of the ligand (e.g., this compound) and optimize its geometry. | Energy minimization using computational chemistry software. | nih.gov |
| 3. Molecular Docking | Simulate the binding of the ligand to the target's active site. | AutoDock, GOLD, Glide. | nih.gov |
| 4. Scoring & Ranking | Calculate and rank ligands based on predicted binding affinity/energy. | Docking score functions. | nih.gov |
| 5. Post-Docking Analysis | Analyze interactions (e.g., hydrogen bonds, hydrophobic contacts) of top-ranked ligands. | Molecular visualization software (e.g., PyMOL, VMD). | biorxiv.org |
| 6. Molecular Dynamics | Simulate the dynamic behavior of the ligand-protein complex to assess stability. | GROMACS, AMBER. | biorxiv.org |
This table outlines a general methodology and does not represent a specific completed study on this compound.
Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Purity and Isolation
Chromatographic methods are indispensable for separating 4-methoxy-1H-indazole-7-carboxylic acid from reaction byproducts, starting materials, and potential isomers, as well as for quantifying its purity. The polarity of the molecule, imparted by the carboxylic acid and methoxy (B1213986) groups, along with the aromatic indazole core, dictates the choice of chromatographic conditions.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the purity assessment of indazole-based compounds. For acidic compounds like this compound, reversed-phase HPLC is the most common approach. A C18 column is typically employed as the stationary phase, offering effective separation based on hydrophobicity.
While specific HPLC methods for this compound are not detailed in the literature, methods for related compounds such as indazole-3-carboxylic acid specify the use of HPLC for purity determination, often achieving ≥97.0% or 98.0% purity. sigmaaldrich.comavantorsciences.com The separation of isomers of indazole carboxylic acids can be challenging, and method development may involve screening different columns, such as phenyl or polar-embedded phases, and mobile phase modifiers to achieve optimal resolution. researchgate.net For carboxylic acids, fluorescent labeling reagents can be used to enhance detection sensitivity in HPLC.
A typical HPLC method for a compound like this compound would likely involve:
Column: A reversed-phase column, such as a Develosil ODS-K3 or a Discovery C18. researchgate.net
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous solution, often containing a pH modifier like formic acid or phosphoric acid to ensure the carboxylic acid is in a consistent protonation state. sielc.comnih.gov
Detection: UV detection is standard for aromatic compounds like indazoles. The detection wavelength would be set to one of the compound's absorption maxima to ensure high sensitivity.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, making it a powerful tool for both the identification and quantification of this compound. This technique is particularly useful for confirming the molecular weight of the compound in a complex mixture and for the analysis of isomeric compounds. researchgate.netnih.gov
In a typical LC-MS analysis of this compound, the HPLC component would separate the compound from impurities, after which it would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically leaves the molecular ion intact. For carboxylic acids, derivatization with reagents like aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH) in combination with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed to improve chromatographic retention on reversed-phase columns and enhance ionization efficiency. nih.gov
The expected mass-to-charge ratios (m/z) for the protonated and deprotonated molecular ions of this compound (monoisotopic mass: 192.0535 Da) would be a key diagnostic feature. ceon.rsuni.lunih.gov
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) to achieve higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. nih.gov This technique is highly suitable for the analysis of pharmaceutical compounds and their impurities.
For this compound, a UPLC method would offer a rapid and highly efficient means of purity determination and separation from its isomers. sielc.com The principles of separation are similar to HPLC, but the instrumentation is designed to operate at higher pressures. A UPLC method could employ a short column with small particle size, such as an Agilent Zorbax C8 (50 x 2.1 mm), and a mobile phase consisting of acetonitrile and a phosphate (B84403) buffer. nih.gov The enhanced resolution of UPLC is particularly advantageous for separating structurally similar isomers, a common challenge in the synthesis of substituted indazoles.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for the definitive structural confirmation of this compound, providing detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. While specific experimental NMR data for this compound is scarce in the public domain, the expected spectra can be inferred from data on closely related structures. nih.govchemicalbook.comacs.org
¹H NMR: The proton NMR spectrum would provide information on the number of different types of protons and their neighboring environments. Key expected signals for this compound would include:
A singlet for the methoxy (–OCH₃) protons.
Signals corresponding to the aromatic protons on the indazole ring system. The specific chemical shifts and coupling patterns would be diagnostic for the substitution pattern.
A broad singlet for the carboxylic acid (–COOH) proton, which may exchange with deuterium (B1214612) in deuterated solvents like DMSO-d₆.
A broad signal for the N-H proton of the indazole ring.
For the related compound, 1H-indazole-7-carboxylic acid, the aromatic protons appear in the range of 7.23-8.06 ppm in DMSO-d₆. chemicalbook.com For methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, the methoxy protons appear as a singlet at 3.89 ppm in CDCl₃. nih.gov
¹³C NMR: The carbon-13 NMR spectrum would show distinct signals for each carbon atom in the molecule, providing a carbon map of the structure. Expected signals would include:
A signal for the methoxy carbon.
Signals for the carbon atoms of the indazole ring.
A signal for the carboxylic acid carbonyl carbon, typically in the downfield region of the spectrum.
For 1H-indazole-7-carboxylic acid, the carbon signals appear between 113.7 and 138.0 ppm, with the carboxylic carbon at 167.0 ppm in DMSO-d₆. chemicalbook.com In a study of various indazole derivatives, ¹³C NMR was instrumental in confirming their structures. researchgate.net
2D-NMR: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, thus confirming the substitution pattern of the methoxy and carboxylic acid groups on the indazole ring.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and can offer structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine its elemental composition with high accuracy. nih.gov
The predicted monoisotopic mass of this compound is 192.0535 Da. ceon.rsuni.lunih.gov In an ESI-MS experiment, the compound would be expected to show a prominent ion at m/z 193.06078 for the protonated molecule [M+H]⁺ in positive ion mode, and at m/z 191.04622 for the deprotonated molecule [M-H]⁻ in negative ion mode. ceon.rsuni.lu The observation of these ions would provide strong evidence for the compound's molecular formula, C₉H₈N₂O₃.
The fragmentation pattern in tandem mass spectrometry (MS/MS) could reveal characteristic losses, such as the loss of water (H₂O), carbon monoxide (CO), or the methoxy group (•OCH₃), which would further support the proposed structure.
Table of Predicted Mass Spectrometry Data for this compound ceon.rsuni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 193.06078 |
| [M+Na]⁺ | 215.04272 |
| [M+NH₄]⁺ | 210.08732 |
| [M+K]⁺ | 231.01666 |
| [M-H]⁻ | 191.04622 |
| [M+Na-2H]⁻ | 213.02817 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. While specific experimental IR spectra for this compound are not widely published, the expected characteristic absorption bands can be predicted based on its molecular structure. The key functional groups are the carboxylic acid, the methoxy group, the indazole ring N-H, and the aromatic system.
The spectrum would be characterized by a very broad absorption band for the O-H stretch of the carboxylic acid, typically found in the range of 3300-2500 cm⁻¹. This broadness is due to strong hydrogen bonding between carboxylic acid dimers. The C=O (carbonyl) stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1680 cm⁻¹. The N-H stretching vibration of the indazole ring is expected in the region of 3400-3300 cm⁻¹. The aromatic C-H stretching bands would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1620-1450 cm⁻¹ region. The methoxy group (-OCH₃) would show characteristic C-H stretching bands around 2950-2850 cm⁻¹ and a prominent C-O stretching band near 1250 cm⁻¹.
For comparison, the related compound 1H-indazole-7-carboxylic acid exhibits key IR peaks (KBr pellet) that highlight some of these features. chemicalbook.com Similarly, studies on other substituted indazoles, such as methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate, provide reference points for the vibrations associated with the indazole core and its substituents. nih.gov For instance, the IR spectrum of methyl 1-(4-methoxyphenyl)-1H-indazole-3-carboxylate shows characteristic bands at 1716 cm⁻¹ (C=O), and various peaks for C-H and aromatic ring vibrations. nih.gov
Table 1: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| N-H Stretch (Indazole) | 3400 - 3300 | Medium |
| Aromatic C-H Stretch | > 3000 | Medium-Weak |
| Aliphatic C-H Stretch (Methoxy) | 2950 - 2850 | Medium-Weak |
| C=O Stretch (Carboxylic Acid) | 1700 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1620 - 1450 | Medium-Weak |
Crystallographic Analysis (X-ray Diffraction)
X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a solid-state compound, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of now, the specific single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. However, analysis of closely related structures provides significant insight into the likely crystallographic features. For example, a study of a new polymorph of 5-methoxy-1H-indole-2-carboxylic acid, which shares structural similarities, revealed a monoclinic crystal system with the space group P2₁/c. mdpi.com In its crystal lattice, molecules form cyclic dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com Additional stability is conferred by N-H···O hydrogen bonds, where the indole (B1671886) N-H group interacts with the oxygen of a methoxy group on an adjacent molecule. mdpi.com
It is highly probable that this compound would also crystallize to form hydrogen-bonded dimers via its carboxylic acid groups. The planarity of the indazole ring would likely lead to π-π stacking interactions between adjacent molecules, a common feature in the crystal packing of aromatic heterocyclic compounds. The precise packing motif, whether it forms catemeric (chain-like) or trimeric structures as seen in some halogenated pyrazoles, would depend on the interplay of the various intermolecular forces. mdpi.com
Table 2: Crystallographic Data for the Structurally Related Compound 5-methoxy-1H-indole-2-carboxylic acid (Polymorph 2)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.0305(2) |
| b (Å) | 13.0346(6) |
| c (Å) | 17.2042(9) |
| β (°) | 91.871(5) |
| Volume (ų) | 903.94(8) |
| Z (molecules/unit cell) | 4 |
Data sourced from a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com
Quantitative Analysis in Biological Matrices (preclinical)
In preclinical research, the quantitative determination of a drug candidate in biological matrices like plasma, serum, or tissue homogenates is essential for pharmacokinetic and toxicokinetic studies. onlinepharmacytech.infonih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed. nih.gov
While a specific, validated LC-MS/MS method for this compound has not been published, a robust method can be designed based on established principles for the analysis of small molecule carboxylic acids. nih.govnih.gov The method would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: The first step is to isolate the analyte from the complex biological matrix. Common techniques include protein precipitation (PPT) with a solvent like acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). onlinepharmacytech.info
Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) would be used for separation. Carboxylic acids can sometimes exhibit poor retention on standard C18 columns. To overcome this, derivatization of the carboxylic acid group is often employed. Reagents like 3-nitrophenylhydrazine (3-NPH) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to attach a more hydrophobic and easily ionizable tag to the analyte, improving both retention and detection sensitivity. nih.gov
Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion (the molecular ion of the derivatized analyte) and a specific product ion generated by its fragmentation. This highly selective process minimizes interference from matrix components. An internal standard, ideally a stable isotope-labeled version of the analyte, would be added at the beginning of the sample preparation to ensure accuracy and precision. globalresearchonline.net The method would be fully validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and matrix effect. globalresearchonline.net
Table 3: Proposed Parameters for a Preclinical LC-MS/MS Bioanalytical Method
| Parameter | Proposed Condition/Technique |
|---|---|
| Biological Matrix | Plasma, Serum |
| Sample Preparation | Protein Precipitation or Liquid-Liquid Extraction |
| Internal Standard | Stable Isotope-Labeled this compound |
| Derivatization Agent | 3-Nitrophenylhydrazine (3-NPH) with EDC |
| Chromatography | Reversed-Phase UPLC/HPLC (e.g., C18 column) |
| Mobile Phase | Gradient elution with water and acetonitrile containing formic acid |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode |
| Detection | Multiple Reaction Monitoring (MRM) |
This systematic approach ensures the reliable quantification of this compound in preclinical samples, which is a critical step in its development as a potential therapeutic agent.
Future Directions and Research Perspectives
Exploration of Novel 4-Methoxy-1H-indazole-7-carboxylic Acid Derivatives
The functional groups of this compound—the carboxylic acid, the methoxy (B1213986) group, and the N-H of the indazole ring—are ripe for chemical modification to generate novel derivatives with potentially enhanced biological activities. evitachem.com Future research will likely focus on creating libraries of new compounds through several key reactions:
Amide Coupling: The carboxylic acid at the 7-position is an ideal handle for creating a diverse range of amide derivatives. nih.gov Coupling this acid with various amines can introduce a wide array of substituents, allowing for the systematic exploration of the chemical space around this position to improve target binding and pharmacokinetic properties. nih.gov
N1-Alkylation: The nitrogen at the N1 position of the indazole ring is a common site for modification in many biologically active indazoles. rsc.org Developing selective and scalable alkylation methods for this specific molecule is crucial. While direct alkylation can sometimes lead to a mixture of N1 and N2 isomers, thermodynamically driven, selective N1-alkylation procedures have been developed for other indazoles and could be adapted. rsc.org
Modification of the Methoxy Group: The methoxy group at the 4-position can be demethylated to a hydroxyl group, which can then be used as a point for further functionalization, such as etherification or esterification, to probe its role in target engagement.
These derivatization strategies will be essential for building a comprehensive Structure-Activity Relationship (SAR) profile, guiding the design of compounds with optimized efficacy and selectivity. nih.gov
Investigation of Undiscovered Biological Targets and Pathways
Indazole-based compounds have demonstrated a wide spectrum of biological activities, acting as inhibitors for targets such as kinases, including B-Raf, and modulators of pathways like the Hippo signaling pathway. bohrium.comrsc.orgnih.gov For derivatives of this compound, future research should aim to identify novel biological targets and elucidate their mechanisms of action.
Promising areas of investigation include:
Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors used in oncology. rsc.org Screening new derivatives against a broad panel of kinases could identify novel inhibitors for targets implicated in various cancers and inflammatory diseases. researchgate.net
Hippo-YAP/TAZ-TEAD Pathway: Recent discoveries have highlighted indazole compounds as inhibitors of the TEAD transcription factors, which are key downstream effectors of the Hippo pathway often deregulated in cancer. nih.gov This presents a significant opportunity to explore whether derivatives of this compound can modulate this critical cancer-related pathway.
Epigenetic Targets: The structural features of indazoles may be suitable for targeting epigenetic enzymes. Investigating the inhibitory potential of new derivatives against targets like histone deacetylases (HDACs) or methyltransferases could open new therapeutic avenues.
Development of Advanced Synthetic Methodologies
The efficient and versatile synthesis of functionalized indazoles is paramount for drug discovery. nih.gov While classical methods exist, future research must focus on developing more advanced and sustainable synthetic strategies applicable to this compound and its derivatives.
Table 1: Advanced Synthetic Methodologies for Indazole Scaffolds
| Methodology | Description | Relevance |
|---|---|---|
| Metal-Catalyzed Reactions | Utilizes transition metals like palladium, copper, or rhodium to catalyze C-H activation, C-N/N-N coupling, and annulation reactions, enabling efficient construction of the indazole ring. nih.govbenthamscience.com | Offers high efficiency and selectivity for creating diverse indazole structures from various precursors. benthamscience.com |
| Electrochemical Synthesis | Employs electricity to drive chemical reactions, such as the selective synthesis of 1H-indazoles and their N-oxides. This method can be controlled by the choice of cathode material. nih.gov | Provides a green and sustainable alternative to traditional chemical reagents, with high potential for late-stage functionalization. nih.gov |
| [3+2] Annulation | Involves the cycloaddition of arynes with hydrazones or other dipole equivalents to construct the indazole core. organic-chemistry.org | A powerful tool for building the bicyclic indazole system from readily available starting materials. |
| Photoredox Catalysis | Uses light energy to initiate catalytic cycles for reactions like N1-alkylation, offering mild and controlled reaction conditions. rsc.org | Enables transformations that are often difficult to achieve with traditional thermal methods. |
Adapting these modern synthetic methods will be crucial for the efficient production of derivative libraries and for the scale-up of lead candidates. rsc.orgnih.gov
Integration of Computational and Experimental Approaches
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. bohrium.com For this compound, this integrated approach will be essential to accelerate the identification and optimization of new drug candidates.
Table 2: Integration of Computational and Experimental Methods in Indazole Research
| Computational Method | Application | Experimental Correlation |
|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of indazole derivatives to the active site of a biological target (e.g., a kinase or enzyme). nih.gov | Guides the selection of derivatives for synthesis and is validated by in vitro binding assays (e.g., IC50 determination). bohrium.com |
| Density Functional Theory (DFT) | Calculates the physicochemical and electronic properties of molecules, helping to understand their reactivity and electrostatic potential. nih.gov | Correlates with experimental data on chemical reactivity and spectroscopic characterization (NMR, IR). nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time to assess the stability of the binding interaction. researchgate.net | Provides insights into the residence time and conformational changes that influence biological activity. |
| ADME/T Prediction | In silico tools predict properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity. bohrium.com | Helps prioritize compounds with favorable drug-like properties for further in vitro and in vivo testing. bohrium.com |
By using in silico screening to prioritize candidates, researchers can focus synthetic efforts on molecules with the highest probability of success, saving time and resources. bohrium.comresearchgate.net
Potential as Chemical Probes in Biological Systems
A chemical probe is a small molecule used to study and manipulate a biological system or target. Derivatives of this compound, when appropriately designed, have significant potential to be developed into highly selective and potent chemical probes. researchgate.net Such probes could be instrumental in:
Target Validation: A selective probe can be used in cellular or animal models to confirm that modulating a specific biological target leads to a desired physiological effect.
Pathway Elucidation: By inhibiting a specific enzyme or receptor, a chemical probe can help researchers understand its role within complex signaling pathways. evitachem.com
Imaging Applications: By attaching a fluorescent tag or a positron-emitting isotope to a potent and selective indazole derivative, it could be used as an imaging agent to visualize the location and density of its target in cells or in vivo.
The development of such tools from the this compound scaffold would be a valuable contribution to basic biological research, independent of its direct therapeutic applications.
Theoretical Basis for Indazole Scaffold Modification for Enhanced Preclinical Efficacy
Improving the preclinical efficacy of drug candidates requires a deep understanding of their structure-activity relationships (SAR). nih.gov For the indazole scaffold, theoretical principles guide the modification process to enhance properties like potency, selectivity, and metabolic stability.
Key theoretical considerations include:
Bioisosteric Replacement: This principle involves replacing certain functional groups with others that have similar physical or chemical properties but may lead to improved biological activity or pharmacokinetics. For instance, the carboxylic acid at the 7-position could be replaced with a tetrazole, a known bioisostere, to potentially improve metabolic stability and cell permeability.
Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to its target. This can increase potency and selectivity.
Modulating Physicochemical Properties: Modifications to the indazole scaffold can systematically alter properties like lipophilicity (logP) and polar surface area (TPSA). researchgate.net Computational models can predict how adding or removing certain groups will affect these properties, which in turn influence solubility, absorption, and cell membrane penetration. For example, adding polar groups can increase solubility, while optimizing lipophilicity is crucial for balancing permeability and metabolic clearance. bohrium.com
A systematic approach, combining these theoretical principles with empirical testing, will be the most effective strategy for transforming promising hits from the this compound series into viable preclinical candidates. researchgate.net
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-methoxy-1H-indazole-7-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of substituted precursors (e.g., methyl 4-bromo-1H-indazole-7-carboxylate) followed by hydrolysis. For example, ester-to-acid conversion can be achieved via base-mediated hydrolysis (e.g., NaOH or Na₂CO₃ under reflux) . Cyclization steps may use Pd-catalyzed cross-coupling or thermal cyclization in polar solvents (DMF or DMSO) . Optimizing temperature (80–120°C) and solvent polarity improves yields by reducing side reactions like decarboxylation.
Q. How is regioselectivity controlled during the introduction of the methoxy group at the 4-position?
- Methodology : Electrophilic aromatic substitution (EAS) with methoxylation reagents (e.g., Cu(OAc)₂/CH₃OH or BBr₃ for demethylation-protection strategies) ensures regioselectivity. Steric and electronic effects of the indazole ring direct substitution to the 4-position. Pre-functionalization of the 7-carboxylic acid as a methyl ester protects the carboxyl group during methoxylation .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR : - and -NMR confirm substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, carboxylic acid proton absent due to exchange).
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M-H]⁻ at m/z 207.04 for C₉H₇N₂O₃).
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in structurally related indazoles .
Advanced Research Questions
Q. How do electronic effects of the methoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodology : The electron-donating methoxy group activates the indazole ring for electrophilic substitution but deactivates it for nucleophilic attacks. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the 4-methoxy group directs cross-coupling to the 5- or 6-position due to ortho/para-directing effects. Computational DFT studies can map charge distribution to predict reactivity .
Q. What strategies mitigate solubility challenges during biological assays?
- Methodology :
- Salt formation : Convert the carboxylic acid to a sodium or potassium salt to enhance aqueous solubility.
- Co-solvents : Use DMSO/PBS mixtures (<10% DMSO) to maintain solubility without denaturing proteins.
- Prodrug design : Esterify the carboxyl group (e.g., ethyl ester) to improve membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. How can structural analogs be designed to explore structure-activity relationships (SAR) for enzyme inhibition?
- Methodology :
- Substituent variation : Replace methoxy with halogens (Cl, Br) or alkyl groups to assess steric/electronic impacts on binding.
- Bioisosteric replacement : Substitute the carboxylic acid with tetrazole or sulfonamide groups to maintain acidity while altering pharmacokinetics .
- Molecular docking : Use X-ray structures of target enzymes (e.g., kinases) to model interactions and prioritize analogs .
Q. What are the common impurities in synthesized batches, and how are they resolved?
- Methodology :
- Byproducts : Desmethyl intermediates (from incomplete methoxylation) or decarboxylated derivatives.
- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) separates impurities. LC-MS tracking identifies fractions with >99% purity .
Contradictions and Validation
- vs. 5 : While 4-chloro and 4-methoxy analogs share similar synthetic routes, the methoxy group’s electron-donating nature reduces electrophilic reactivity compared to chloro .
- vs. 16 : Hydrolysis of methyl esters ( ) is critical for carboxylate formation, but competing decarboxylation under high temperatures requires strict thermal control .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
